![molecular formula C11H9BrN2OS B15360672 2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15360672.png)
2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide: is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the reaction of a suitable halide (such as 4-bromophenyl halide) with a thioamide derivative under specific conditions.
Introduction of the Acetamide Group: : The acetamide group can be introduced by reacting the thiazole intermediate with an acyl chloride or an anhydride in the presence of a base.
Industrial Production Methods
In an industrial setting, the compound can be produced using continuous flow reactors or batch reactors, depending on the scale and desired purity. The choice of solvents, catalysts, and reaction conditions can be optimized to increase yield and reduce by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide: can undergo various chemical reactions, including:
Oxidation: : The bromophenyl group can be oxidized to form a bromophenol derivative.
Reduction: : The thiazole ring can be reduced to form a thiazolidine derivative.
Substitution: : The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromophenol derivatives.
Reduction: : Thiazolidine derivatives.
Substitution: : Various substituted bromophenyl derivatives.
Aplicaciones Científicas De Investigación
2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide: has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may exhibit biological activity, such as antimicrobial or antifungal properties.
Medicine: : It can be explored for potential therapeutic uses, including as an intermediate in drug synthesis.
Industry: : It may be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The specific molecular targets and pathways would need to be identified through experimental studies.
Comparación Con Compuestos Similares
2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide: can be compared with other thiazole derivatives, such as 2-(4-bromophenyl)-1,3-thiazole and 2-(4-bromophenyl)-4-methylthiazole . These compounds share the thiazole ring structure but differ in their substituents, which can affect their chemical properties and biological activities.
List of Similar Compounds
2-(4-bromophenyl)-1,3-thiazole
2-(4-bromophenyl)-4-methylthiazole
2-(4-bromophenyl)-4-ethylthiazole
2-(4-bromophenyl)-4-propylthiazole
Would you like more information on any specific aspect of this compound?
Propiedades
Fórmula molecular |
C11H9BrN2OS |
|---|---|
Peso molecular |
297.17 g/mol |
Nombre IUPAC |
2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C11H9BrN2OS/c12-8-3-1-7(2-4-8)11-14-9(6-16-11)5-10(13)15/h1-4,6H,5H2,(H2,13,15) |
Clave InChI |
UPXKQTJCFLAFOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


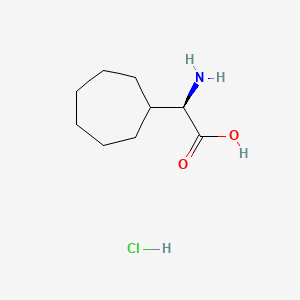

![4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15360630.png)

![tert-butyl (5S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15360640.png)
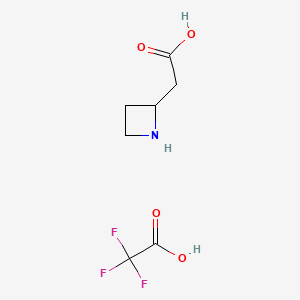
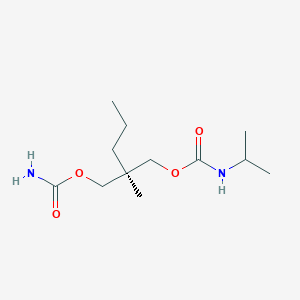
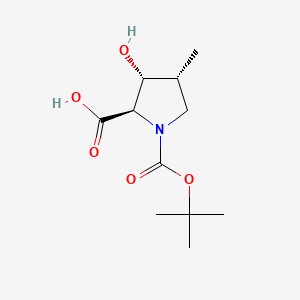
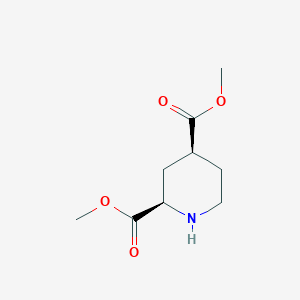
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol](/img/structure/B15360660.png)
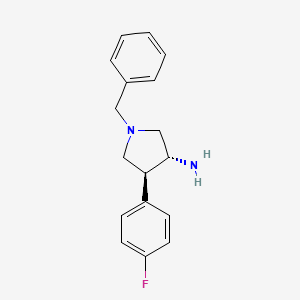
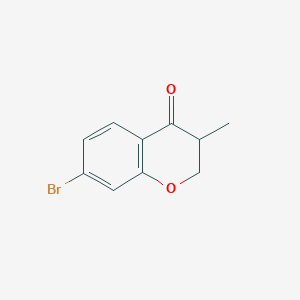
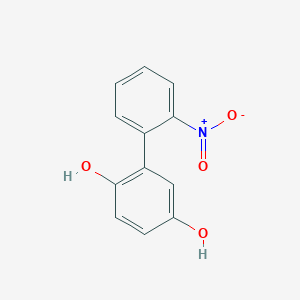
![[4-(Tetrazol-1-yl)phenyl]methanamine](/img/structure/B15360684.png)
